(1S)-2,2,2-Trifluoro-1-(3-fluoro-4-methoxyphenyl)ethylamine
Overview
Description
(1S)-2,2,2-Trifluoro-1-(3-fluoro-4-methoxyphenyl)ethylamine is a chiral amine compound characterized by the presence of trifluoromethyl and fluoro-methoxyphenyl groups
Mechanism of Action
Target of Action
The primary target of (1S)-2,2,2-Trifluoro-1-(3-fluoro-4-methoxyphenyl)ethylamine is Beta-secretase 1 . Beta-secretase 1 is an enzyme that plays a crucial role in the production of beta-amyloid peptide, a molecule strongly implicated in the development of Alzheimer’s disease .
Mode of Action
It is known to interact with beta-secretase 1 . The interaction between the compound and its target may lead to changes in the activity of the enzyme, potentially influencing the production of beta-amyloid peptide .
Biochemical Pathways
Given its target, it is likely to be involved in the amyloidogenic pathway, which leads to the production of beta-amyloid peptide .
Pharmacokinetics
It is predicted to have good intestinal absorption and blood-brain barrier permeability . These properties could impact the bioavailability of the compound, influencing its ability to reach its target in the body .
Result of Action
Given its target, it is likely to influence the production of beta-amyloid peptide, potentially affecting the development and progression of alzheimer’s disease .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-2,2,2-Trifluoro-1-(3-fluoro-4-methoxyphenyl)ethylamine typically involves the use of chiral catalysts and specific reaction conditions to ensure the desired stereochemistry. One common method involves the asymmetric reduction of a corresponding ketone precursor using a chiral reducing agent. The reaction conditions often include low temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(1S)-2,2,2-Trifluoro-1-(3-fluoro-4-methoxyphenyl)ethylamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The trifluoromethyl and fluoro groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, nucleophiles, and electrophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce secondary or tertiary amines.
Scientific Research Applications
(1S)-2,2,2-Trifluoro-1-(3-fluoro-4-methoxyphenyl)ethylamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
(S)-1-(3-Methoxyphenyl)ethylamine: Similar structure but lacks the trifluoromethyl and fluoro groups.
®-1-(3-Fluoro-4-methoxyphenyl)ethylamine: Enantiomer of the compound with different stereochemistry.
2,2,2-Trifluoro-1-(3-fluoro-4-methoxyphenyl)ethanol: Similar structure but with a hydroxyl group instead of an amine.
Uniqueness
The presence of both trifluoromethyl and fluoro groups in (1S)-2,2,2-Trifluoro-1-(3-fluoro-4-methoxyphenyl)ethylamine makes it unique compared to other similar compounds. These groups can significantly influence the compound’s chemical reactivity, biological activity, and physical properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
(1S)-2,2,2-trifluoro-1-(3-fluoro-4-methoxyphenyl)ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F4NO/c1-15-7-3-2-5(4-6(7)10)8(14)9(11,12)13/h2-4,8H,14H2,1H3/t8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXLGVMVNOAINFF-QMMMGPOBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(C(F)(F)F)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)[C@@H](C(F)(F)F)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F4NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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